molecular formula C14H11NOS B7509141 N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide

N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide

Cat. No.: B7509141
M. Wt: 241.31 g/mol
InChI Key: ORGKKKVDJZPRKO-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a thiophene ring substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Ethynylphenyl Intermediate: The starting material, 3-ethynylaniline, is synthesized through the Sonogashira coupling reaction between 3-iodoaniline and acetylene.

    Thiophene Ring Formation: The intermediate is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group, followed by cyclization to form the thiophene ring.

    Carboxamide Formation: The final step involves the conversion of the formyl group to a carboxamide group through an amidation reaction using appropriate reagents such as ammonium acetate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-(3-ethylphenyl)-3-methylthiophene-2-carboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The ethynyl group and thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzymatic activity or disrupt cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.

    N-(3-ethynylphenyl)acetamide: A simpler analog with different biological properties.

Uniqueness: N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide is unique due to the presence of both the ethynyl group and the thiophene ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-3-11-5-4-6-12(9-11)15-14(16)13-10(2)7-8-17-13/h1,4-9H,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGKKKVDJZPRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A dry 25 mL flask was charged with 3-methylthiophene-2-carboxylic acid (0.201 g, 1.41 mmol) followed by thionyl chloride (10 mL). The reaction was heated to 50° C. for 2 h after which the reaction was cooled to room temperature and concentrated to afford the crude acid chloride. The crude acid chloride was dissolved into 10 mL of THF and 3-ethynyl-phenylamine (0.165 g, 1.41 mmol) was added to the solution followed by NEt3, and the mixture was allowed to stir at 55° C. for 4 hours. The reaction mixture was allowed to cool to room temperature and then partitioned between EtOAc and water. The organic layer was then washed once with of 1M HCl (˜10 mL) and then twice with of saturated aqueous NaHCO3 (˜10 mL) The organic extracts were combined, dried over anhydrous Na2SO4(s) and then concentrated to give the title compound as a tan solid (265 mg, 1.10 mmol, 78%).
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.165 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

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